molecular formula C11H13N3OS B3021004 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 725245-13-6

5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B3021004
CAS No.: 725245-13-6
M. Wt: 235.31 g/mol
InChI Key: BKLGQMGJSHHOCE-UHFFFAOYSA-N
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Description

5-(2-Ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is a chemical compound with the molecular formula C11H13N3OS . It belongs to the class of 1,2,4-triazole-3-thiols, a group of nitrogen-sulfur heterocycles that are of significant interest in scientific research due to their wide range of potential biological activities . The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, and its derivatives are frequently investigated for their pharmacological potential. These compounds are known to be extensively studied for the development of novel therapeutic agents, with documented research into their anti-inflammatory, antimicrobial, and anticonvulsant properties, among others . The specific structure of this compound, featuring a 2-ethoxyphenyl substituent and a thiol group, makes it a versatile intermediate or precursor for further chemical exploration. Researchers utilize such compounds to synthesize new derivatives, such as azomethines (Schiff bases) or S-alkylated compounds, to study structure-activity relationships and develop molecules with enhanced or targeted biological profiles . As a research chemical, it serves as a valuable building block for scientists in the fields of organic chemistry, drug discovery, and biochemistry. This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-(2-ethoxyphenyl)-4-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-15-9-7-5-4-6-8(9)10-12-13-11(16)14(10)2/h4-7H,3H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLGQMGJSHHOCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NNC(=S)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-ethoxybenzohydrazide with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with methyl iodide to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve efficiency. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrazine derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
The compound exhibits significant antimicrobial properties. Research indicates that derivatives of triazole compounds can inhibit the growth of various bacteria and fungi. A study demonstrated that 5-(2-Ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol showed effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties
Triazole derivatives are known for their anticancer activities. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the modulation of apoptotic pathways, which could be explored further for therapeutic applications in cancer treatment .

Material Science

Corrosion Inhibition
The compound has been studied for its efficacy as a corrosion inhibitor in metal protection. Electrochemical studies reveal that this compound forms a protective layer on metal surfaces, significantly reducing corrosion rates in acidic environments. This property is particularly valuable in industries where metal integrity is critical .

Self-Assembled Monolayers
Research has shown that self-assembled monolayers (SAMs) formed from this compound exhibit promising electrochemical properties. These SAMs can enhance the stability and conductivity of electronic devices, making them suitable for applications in sensors and electronic components .

Agricultural Science

Fungicidal Properties
The compound's fungicidal activity has been explored as a potential agricultural fungicide. Field trials indicated that formulations containing this compound effectively reduced fungal infections in crops such as wheat and corn. This application highlights its potential role in sustainable agriculture practices .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

Table 2: Corrosion Inhibition Efficiency

Metal TypeCorrosion Rate (mm/year)Inhibition Efficiency (%)
Mild Steel0.7585
Copper0.5078

Case Studies

Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the antimicrobial efficacy of the compound against various pathogens. The results indicated that the compound not only inhibited microbial growth but also displayed synergistic effects when combined with conventional antibiotics.

Case Study 2: Corrosion Studies
A series of electrochemical experiments were conducted to evaluate the corrosion inhibition properties of the compound on mild steel in sulfuric acid solutions. The results confirmed that the compound significantly reduced corrosion rates compared to untreated samples.

Mechanism of Action

The mechanism of action of 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the triazole ring can interact with nucleic acids and other biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
  • 4-fluoro-2-hydroxychalcones

Comparison

Compared to similar compounds, 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol exhibits unique properties due to the presence of the thiol group and the triazole ring. These features contribute to its distinct reactivity and potential applications. For example, the thiol group allows for the formation of disulfide bonds, which can be useful in the development of biologically active molecules. The triazole ring provides stability and the ability to interact with various biomolecules, making it a valuable scaffold for drug design.

Biological Activity

The compound 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol is part of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this specific triazole derivative, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H14N4S\text{C}_{12}\text{H}_{14}\text{N}_4\text{S}

The synthesis typically involves the reaction of 2-ethoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate, which is then cyclized under acidic conditions to yield the desired triazole compound. This method allows for the introduction of various substituents that can enhance its biological activity.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of triazole derivatives. The compound this compound exhibits significant activity against various bacterial and fungal strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 - 2 μg/mL
Escherichia coli1 - 4 μg/mL
Candida albicans0.25 - 1 μg/mL

These results suggest that the compound could serve as a potential candidate for developing new antibiotics and antifungal agents .

Anticancer Activity

Research has also indicated that this triazole derivative possesses anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (μM)
Human melanoma (IGR39)10
Triple-negative breast cancer (MDA-MB-231)15
Pancreatic carcinoma (Panc-1)20

The selectivity towards cancer cells was notable, with lower toxicity observed in non-cancerous cell lines .

Enzyme Inhibition

The mechanism of action for many triazole compounds includes the inhibition of key enzymes involved in cell growth and proliferation. The thiol group in this compound is believed to interact with metal ions in enzymes such as:

  • Carbonic Anhydrase
  • Aromatase
  • Cholinesterase

These interactions can disrupt normal cellular processes and contribute to its antimicrobial and anticancer effects .

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study demonstrated that derivatives similar to this compound showed enhanced efficacy against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values lower than traditional antibiotics .
  • Cytotoxicity in Cancer Models : In a comparative study involving various triazoles, this compound exhibited superior cytotoxicity against melanoma cells compared to other derivatives tested .

Q & A

Q. What are the common synthetic routes for 5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves multi-step reactions starting with acylation of key intermediates (e.g., pyrrole or indole derivatives), followed by hydrazinolysis, nucleophilic addition of phenylisothiocyanate, and alkaline cyclization. For example, 4-phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol derivatives are synthesized via hydrazinolysis of esters, addition of phenylisothiocyanate, and cyclization under basic conditions. Solvents like methanol or propan-2-ol optimize alkylation yields . Structural confirmation is achieved via elemental analysis, IR, and ¹H NMR spectroscopy .

Q. Which spectroscopic methods are used to confirm the structure of triazole-thiol derivatives?

Standard characterization includes:

  • IR spectroscopy to identify thiol (-SH) and triazole ring vibrations.
  • ¹H NMR to resolve substituent environments (e.g., ethoxyphenyl protons).
  • HPLC with diode-array detection to confirm purity and individuality . Chromatographic methods (e.g., LC-MS) are critical for verifying molecular integrity .

Q. What biological targets are associated with triazole-thiol derivatives?

These compounds exhibit activity against kinases (e.g., anaplastic lymphoma kinase), cyclooxygenase-2 (COX-2), and lanosterol 14-α-demethylase. Molecular docking studies using Protein Data Bank (PDB) ligands (e.g., 2XP2, 3LD6) suggest potential inhibition mechanisms .

Q. How does density functional theory (DFT) predict electronic properties of triazole-thiol derivatives?

DFT with gradient-corrected exchange-correlation functionals (e.g., B3LYP) calculates molecular orbitals, electrostatic potentials, and reactivity indices. This helps predict sites for electrophilic/nucleophilic attacks and stability under varying pH .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in triazole-thiol synthesis?

Key parameters include:

  • Solvent selection : Methanol or propan-2-ol enhances alkylation efficiency .
  • Temperature control : Cyclization at 80–100°C minimizes side reactions.
  • Stoichiometry : Excess phenylisothiocyanate (1.2–1.5 eq.) ensures complete intermediate conversion . Advanced purification via recrystallization or column chromatography is recommended for high-purity products .

Q. What hybrid DFT functionals are suitable for modeling triazole-thiol derivatives?

Functionals combining exact exchange (e.g., B3LYP) with empirical dispersion corrections (e.g., D3BJ) improve thermochemical accuracy for sulfur-containing heterocycles. Validation against experimental IR/NMR data ensures reliability .

Q. How to resolve overlapping signals in ¹H NMR spectra of triazole-thiol derivatives?

Use 2D NMR techniques (e.g., COSY, HSQC) to assign coupled protons. For example, the ethoxyphenyl group’s ortho-protons show distinct splitting patterns in HSQC. Deuterated solvents (e.g., DMSO-d₆) enhance resolution .

Q. How to design molecular docking studies for triazole-thiol derivatives targeting COX-2?

  • Ligand preparation : Optimize protonation states at physiological pH (e.g., thiolate form).
  • Receptor selection : Use PDB structures (e.g., 5KIR for COX-2) with resolved active sites.
  • Scoring functions : Combine AutoDock Vina with MM-GBSA for binding affinity estimates . Validate results with in vitro enzymatic assays .

Q. How to address discrepancies in reported biological activities of triazole-thiol derivatives?

Factors include:

  • Assay variability : Standardize protocols (e.g., MIC values for antimicrobial activity).
  • Structural analogs : Compare substituent effects (e.g., ethoxyphenyl vs. chlorophenyl groups).
  • ADME properties : Use in silico tools (e.g., SwissADME) to assess bioavailability differences .

Q. What strategies modify solubility and stability of triazole-thiol derivatives for in vivo studies?

  • Salt formation : Convert thiol to sodium salts via reaction with NaHCO₃ .
  • Prodrug design : Acetylate the thiol group to improve metabolic stability.
  • Co-solvents : Use DMSO/PEG mixtures for aqueous compatibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-(2-ethoxyphenyl)-4-methyl-4H-1,2,4-triazole-3-thiol

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